N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide is a chemical compound that belongs to the class of sulfonylacetamides It is characterized by the presence of a sulfonyl group attached to an acetamide moiety, with chlorophenyl substituents on both the nitrogen and the sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2); solvents like ethanol or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); aqueous or mixed solvent systems.
Major Products Formed:
- Substitution reactions yield derivatives with different substituents on the phenyl rings.
- Oxidation and reduction reactions yield sulfides or sulfones.
- Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]acetamide: Similar structure but with a different substitution pattern on the phenyl rings.
N-(2-bromophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
N-(2-chlorophenyl)-2-[(3,4-difluorophenyl)sulfonyl]acetamide: Similar structure but with fluorine atoms instead of chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple chlorine atoms can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c15-10-6-5-9(7-12(10)17)22(20,21)8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCMIMNITPATDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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